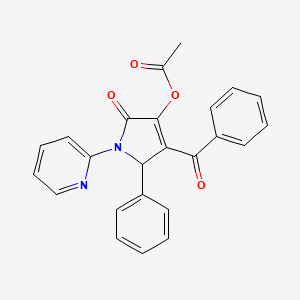
2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring with one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrrole ring through the Paal-Knorr synthesis, followed by functional group modifications to introduce the phenyl, phenylcarbonyl, and pyridinyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogenation or nitration might be possible.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity. For instance, they could be investigated for antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating various diseases.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrole
- 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl methyl ester
Uniqueness
What sets 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate apart is its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity, making it a compound of interest in various fields of research.
属性
分子式 |
C24H18N2O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(3-benzoyl-5-oxo-2-phenyl-1-pyridin-2-yl-2H-pyrrol-4-yl) acetate |
InChI |
InChI=1S/C24H18N2O4/c1-16(27)30-23-20(22(28)18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)26(24(23)29)19-14-8-9-15-25-19/h2-15,21H,1H3 |
InChI 键 |
QQCYMOCFUBXRAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(N(C1=O)C2=CC=CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12156946.png)

![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12156975.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12156982.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12156985.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156991.png)
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B12156996.png)
![1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B12157000.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157005.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157011.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12157014.png)
![N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12157015.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12157023.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157032.png)
